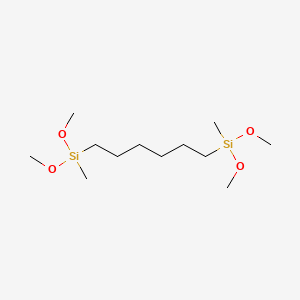
1,6-Bis(methyldimethoxysilyl)hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Bis(methyldimethoxysilyl)hexane is an organosilicon compound characterized by the presence of two methyldimethoxysilyl groups attached to a hexane backbone. This compound is primarily used as a silane coupling agent, which enhances the adhesion between organic polymers and inorganic materials. It is known for its ability to modify surfaces, making it valuable in various industrial applications.
Méthodes De Préparation
The synthesis of 1,6-Bis(methyldimethoxysilyl)hexane typically involves the reaction of hexamethylene diisocyanate with methyldimethoxysilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as dibutyltin dilaurate, to facilitate the formation of the desired product. The reaction conditions often include maintaining a temperature range of 60-80°C and using an inert atmosphere to prevent unwanted side reactions.
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, helps in obtaining high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
1,6-Bis(methyldimethoxysilyl)hexane undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of moisture, the methyldimethoxysilyl groups hydrolyze to form silanols, which can further condense to form siloxane bonds.
Condensation: The silanol groups formed from hydrolysis can undergo condensation reactions to form siloxane networks, which are essential in the formation of cross-linked polymeric structures.
Substitution: The compound can participate in substitution reactions where the methoxy groups are replaced by other functional groups, depending on the reagents used.
Common reagents and conditions for these reactions include water or alcohols for hydrolysis, and acidic or basic catalysts for condensation reactions. The major products formed from these reactions are siloxane polymers and cross-linked networks.
Applications De Recherche Scientifique
1,6-Bis(methyldimethoxysilyl)hexane has a wide range of scientific research applications, including:
Chemistry: It is used as a coupling agent in the synthesis of composite materials, enhancing the compatibility between organic and inorganic phases.
Biology: The compound is employed in the modification of biomaterials to improve their biocompatibility and functionality.
Medicine: It is used in the development of drug delivery systems and medical devices, where surface modification is crucial for performance.
Industry: The compound finds applications in coatings, adhesives, and sealants, where it improves adhesion and durability.
Mécanisme D'action
The mechanism of action of 1,6-Bis(methyldimethoxysilyl)hexane involves the formation of siloxane bonds through hydrolysis and condensation reactions. The methyldimethoxysilyl groups hydrolyze in the presence of moisture to form silanols, which then condense to form siloxane networks. These networks enhance the adhesion between different materials by creating strong covalent bonds at the interface.
Comparaison Avec Des Composés Similaires
1,6-Bis(methyldimethoxysilyl)hexane can be compared with other similar compounds, such as:
1,6-Bis(trimethoxysilyl)hexane: This compound has three methoxy groups instead of two, which can lead to different reactivity and properties.
1,6-Bis(trichlorosilyl)hexane: The presence of trichlorosilyl groups makes this compound more reactive towards hydrolysis and condensation reactions.
Hexamethylenediamine: Although not a silane, this compound has a similar hexane backbone and is used in the synthesis of polyamides and other polymers.
The uniqueness of this compound lies in its balanced reactivity and ability to form stable siloxane networks, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
191917-78-9 |
|---|---|
Formule moléculaire |
C12H30O4Si2 |
Poids moléculaire |
294.53 g/mol |
Nom IUPAC |
6-[dimethoxy(methyl)silyl]hexyl-dimethoxy-methylsilane |
InChI |
InChI=1S/C12H30O4Si2/c1-13-17(5,14-2)11-9-7-8-10-12-18(6,15-3)16-4/h7-12H2,1-6H3 |
Clé InChI |
PFGDZDUDTMKJHK-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](C)(CCCCCC[Si](C)(OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Cyclohexyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B12573545.png)
![2-Chloro-6H-indolo[2,3-b]quinoxaline-4-carboxylic acid](/img/structure/B12573547.png)
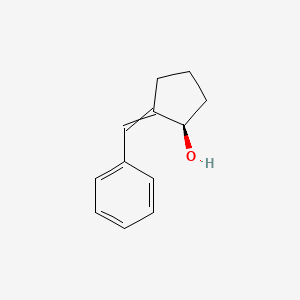
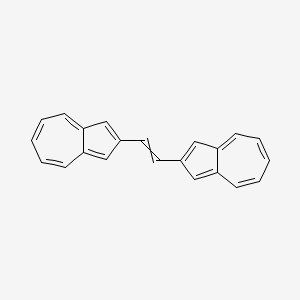
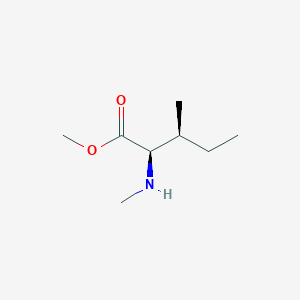
![Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12573570.png)
![N-[(1H-Benzimidazol-1-yl)methyl]-2,3-dichloroaniline](/img/structure/B12573582.png)

![3-(2-Methylphenyl)-2-[(2-oxopropyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B12573590.png)
![9,10-Anthracenedione, 2-[[4-(dodecyloxy)phenyl]azo]-](/img/structure/B12573598.png)

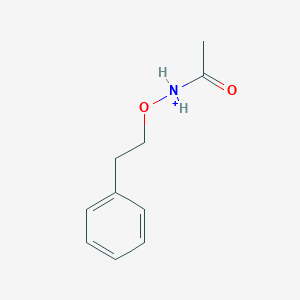
![5-[(2,6-Dichlorophenyl)methoxy]-N-ethylpyrazine-2-carboxamide](/img/structure/B12573618.png)
